molecular formula C17H16F3N3O2 B2992822 (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone CAS No. 2034633-59-3

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Cat. No. B2992822
CAS RN: 2034633-59-3
M. Wt: 351.329
InChI Key: WUJMJSRYRCTLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various cancers and autoimmune diseases. This molecule has shown promising results in preclinical studies and is currently undergoing clinical trials.

Advantages and Limitations for Lab Experiments

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has several advantages as a research tool, including its high potency and selectivity for BTK, and its ability to inhibit both the active and inactive forms of BTK. However, this compound may have limitations in certain experimental settings, such as in vivo studies where the efficacy and toxicity of the compound may be influenced by factors such as metabolism, absorption, and distribution.

Future Directions

There are several potential future directions for the development of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone and other BTK inhibitors. These include the optimization of the pharmacokinetic and pharmacodynamic properties of the compound, the identification of biomarkers for patient selection and monitoring, and the combination of BTK inhibitors with other targeted therapies or immunotherapies. Further research is also needed to elucidate the mechanisms of resistance to BTK inhibitors and to develop strategies to overcome resistance.

Synthesis Methods

The synthesis of (3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone involves several steps, starting with the reaction of 3-(trifluoromethyl)benzaldehyde with piperidine to form the intermediate 3-(piperidin-1-yl)benzaldehyde. This intermediate is then reacted with pyrimidine-4-ol to form the final product, this compound.

Scientific Research Applications

(3-(Pyrimidin-4-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, it has shown efficacy in inhibiting the growth of cancer cells, including lymphoma, leukemia, and solid tumors. It has also been shown to have anti-inflammatory effects in autoimmune diseases such as rheumatoid arthritis and lupus.

properties

IUPAC Name

(3-pyrimidin-4-yloxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(9-13)16(24)23-8-2-5-14(10-23)25-15-6-7-21-11-22-15/h1,3-4,6-7,9,11,14H,2,5,8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJMJSRYRCTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.